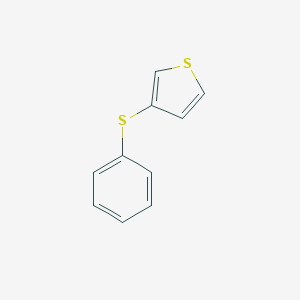

3-(Phenylthio)thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYNBKIZHCGYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381183 | |

| Record name | 3-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-11-9 | |

| Record name | 3-(Phenylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylthio Thiophene and Its Derivatives

Direct Synthetic Routes to 3-(Phenylthio)thiophene

The direct synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the formation of a carbon-sulfur bond between a thiophene (B33073) moiety and a phenyl group.

Nucleophilic Aromatic Substitution Approaches

A foundational method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable thiophene precursor. This approach typically utilizes a 3-halothiophene, such as 3-bromothiophene, as the starting material. The reaction proceeds by treating the 3-halothiophene with a thiophenoxide, generated in situ from thiophenol and a strong base like sodium amide. The thiolate anion acts as the nucleophile, displacing the halide on the thiophene ring to form the desired this compound. While effective, this method requires anhydrous conditions and can result in moderate yields, often between 50-60%, due to the potential for competing side reactions.

The efficacy of SNAr reactions on thiophene rings is well-documented, with the mechanism generally proceeding through the formation of a negatively charged intermediate known as a Meisenheimer adduct, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov The presence of such groups stabilizes the intermediate and facilitates the subsequent elimination of the leaving group. nih.govmasterorganicchemistry.com

In a related approach, the nitro group can also serve as a leaving group in SNAr reactions. For instance, 3-nitro-substituted thiophene-2,5-dicarboxylates react with thiols in the presence of a base under mild conditions to yield 3-sulfenyl-substituted derivatives. mdpi.com This highlights the versatility of the SNAr strategy in synthesizing thiophene derivatives.

Carbon-Sulfur Bond Formation Strategies

The direct formation of the carbon-sulfur (C-S) bond is a cornerstone of organic synthesis, with various methods developed to achieve this transformation efficiently. ccspublishing.org.cn Classical approaches include the reaction of alkyl halides with thiols and transition-metal-catalyzed cross-coupling reactions. ccspublishing.org.cn

One notable strategy is the Brønsted acid-catalyzed thioetherification. While often optimized for other thiophene derivatives like benzothiophenones, this method can be adapted for the synthesis of this compound. In this process, a strong acid, such as triflic acid (TfOH), activates the thiophene ring, enabling an electrophilic substitution reaction with phenylthiol at the 3-position.

Palladium-Catalyzed Synthesis of this compound Derivatives

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for the formation of C-C and C-heteroatom bonds. dokumen.pub

Suzuki-Miyaura Cross-Coupling in this compound Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been widely applied in the synthesis of various organic compounds, including thiophene-based materials. researchgate.netuwindsor.ca This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. researchgate.net

While direct Suzuki-Miyaura coupling to form the C-S bond of this compound is less common, the methodology is crucial for the synthesis of more complex derivatives. For example, thieno[3,2-b]thiophene (B52689) molecules can be constructed from 3-nitrothiophenes containing carbonyl groups via nucleophilic aromatic substitution, a process that can be complemented by Suzuki-Miyaura reactions for further functionalization. researchgate.net The versatility of this reaction allows for the synthesis of a wide range of substituted thiophenes, which are key intermediates in the development of functional materials and bioactive compounds. uwindsor.cavjs.ac.vn

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in the synthesis of thiophene derivatives. Palladium-catalyzed direct C-H arylation has been developed for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. nih.gov This protocol demonstrates high efficiency with low catalyst loading and tolerates a variety of functional groups. nih.gov

Furthermore, palladium-catalyzed reactions have been employed in the synthesis of thieno[3,2-b]benzofurans through the intramolecular C-H/C-H coupling of 3-aryloxylthiophenes. researchgate.net This highlights the power of palladium catalysis in constructing complex fused ring systems derived from simple thiophene precursors.

Formation of this compound Ring Systems

An alternative synthetic strategy involves the construction of the thiophene ring itself with the phenylthio substituent already incorporated into one of the precursors. This approach is particularly useful for creating highly substituted thiophenes.

One such method involves the reaction of 3-morpholino-2-phenylthioacrylic acid morpholide with a suitable α-haloketone. For instance, the reaction with 4-bromophenacyl bromide in the presence of a base like triethylamine (B128534) leads to the formation of a 5-(4-bromobenzoyl)-2-morpholino-3-phenylthiophene. orgsyn.org This demonstrates a convergent approach where the thiophene ring is formed in the final steps of the synthesis.

Another versatile method utilizes 3-(phenylthio)-4-acyl-3-sulfolenes as precursors. tandfonline.com These compounds can react with methyl thioglycolate in the presence of sodium methoxide (B1231860) to produce thiophene-fused sulfones. tandfonline.com This Fiesselmann-type reaction provides a new route to thiophene-fused 3-sulfolenes, which are stable precursors for generating o-dimethylene thiophenes for use in cycloaddition reactions. tandfonline.com

Cyclization Reactions Leading to Substituted Thiophenes

Cyclization reactions are fundamental to forming the thiophene ring. Several named reactions provide access to thiophenes, which can then be functionalized or are already substituted.

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield a substituted thiophene. derpharmachemica.com The mechanism proceeds through the formation of a thione intermediate, not a furan, followed by cyclization and dehydration. derpharmachemica.com

Gewald Reaction : A versatile method for synthesizing 2-aminothiophenes, the Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. youtube.com

Hinsberg Synthesis : This reaction provides 3,4-disubstituted thiophenes by condensing diethyl thiodiacetate with a 1,2-dicarbonyl compound (an α-dicarbonyl) in the presence of a strong base. youtube.com

Fiesselmann Thiophene Synthesis : This provides a route to 3-hydroxy-2-acylthiophenes.

Cascade Cyclization of Alkynyl Diols : Substituted thieno[3,2-b]thiophenes, which are complex derivatives, can be synthesized through a cascade cyclization of alkynyl diol derivatives, demonstrating a modern approach to building complex thiophene systems. mdpi.com

One-Pot Friedel-Crafts Cyclization/Thioetherification : A specific one-pot method for synthesizing this compound involves the Friedel-Crafts cyclization of phenylthioacetic acid, followed by thioetherification. This efficient approach avoids the isolation of sensitive intermediates.

A plausible mechanism for many thiophene syntheses involves the cyclization of S-containing alkyne substrates, which can be promoted by metal catalysts or bases. mdpi.com For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes is an effective route to various substituted thiophenes. derpharmachemica.comorganic-chemistry.org

Table 1: Comparison of Selected Cyclization Methods for Thiophene Synthesis

| Synthesis Method | Precursors | Key Reagents | Typical Product | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₂S₅) | Substituted thiophenes | derpharmachemica.com |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur (S₈), Base (e.g., morpholine) | 2-Aminothiophenes | youtube.com |

| Hinsberg Synthesis | Diethyl thiodiacetate, α-Dicarbonyl compound | Strong base (e.g., NaOEt) | 3,4-Disubstituted thiophenes | youtube.com |

| From Alkynes | 1-Mercapto-3-yn-2-ols | PdI₂, KI | Substituted thiophenes | organic-chemistry.org |

Synthesis via Functionalized Precursors (e.g., Sulfolenes)

The use of stable, functionalized precursors that can be converted into the desired thiophene structure is a common and effective strategy. Sulfolenes (2,5-dihydrothiophene-1,1-dioxides) are particularly notable precursors.

3-Sulfolene (B121364), a solid compound, serves as a synthetic equivalent of the volatile and gaseous 1,3-butadiene. youtube.com It can be synthesized by the reaction of butadiene and sulfur dioxide. youtube.com Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release butadiene, which can then be used in further synthetic steps.

A more direct application involves the use of a pre-functionalized sulfolene. For example, 2-fluoro- and 2-trifluoromethyl-3-phenylthio-1,3-butadienes have been synthesized from 3-chloro-4-(phenylthio)-3-sulfolene, highlighting the utility of sulfolenes in preparing complex dienes for cycloaddition reactions. acs.org The saturated analogue, 3-chloro-4-(phenylthio)tetrahydro-1H-1λ6-thiophene-1,1-dione (a sulfolane), is also a key intermediate.

Another approach involves a tandem Michael-intramolecular Henry reaction using 1,4-dithiane-2,5-diol (B140307) and nitroalkenes. This cascade reaction forms a tetrahydrothiophene (B86538) intermediate, which can then be aromatized to yield a 3-nitro-2-substituted thiophene. researchgate.net This method showcases the use of a stable dithiane precursor to construct the thiophene ring with specific substitution patterns. researchgate.net

Derivatization and Functionalization of this compound

The this compound scaffold is a versatile building block for creating more complex molecules. Its reactivity allows for the introduction of various functional groups on both the thiophene ring and the phenyl group.

Introduction of Functional Groups onto the Thiophene Core

The thiophene ring in this compound is activated towards electrophilic substitution, with the position of substitution being directed by the existing phenylthio group.

Halogenation : The thiophene core can be readily halogenated. For example, treatment with N-bromosuccinimide (NBS) in an acetic acid-chloroform solution results in rapid and nearly quantitative bromination at the 2-position. researchgate.net This high regioselectivity is dictated by the 3-phenylthio substituent. researchgate.net

Deuteration : In refluxing deuterioacetic acid, this compound undergoes hydrogen-deuterium exchange, also occurring selectively at the 2-position. researchgate.net

Metalation : The thiophene ring can be metalated using organolithium reagents like n-butyllithium. This process can be highly regiospecific and creates a nucleophilic center on the thiophene ring, which can then be reacted with various electrophiles to introduce a wide range of substituents. researchgate.net

Oxidation : The sulfur atom of the phenylthio group can be oxidized. Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), this compound can be converted to the corresponding sulfoxide (B87167) or sulfone. This modification significantly alters the electronic properties of the substituent.

Cross-coupling reactions, such as Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other groups onto the thiophene core, often after initial halogenation or metalation. researchgate.net

Table 2: Regioselectivity of Functionalization Reactions on this compound

| Reaction | Reagent(s) | Position of Functionalization | Product Type | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C2 | 2-Bromo-3-(phenylthio)thiophene | researchgate.net |

| Deuteration | Deuterioacetic acid (CH₃CO₂D) | C2 | 2-Deuterio-3-(phenylthio)thiophene | researchgate.net |

| Oxidation | m-CPBA / H₂O₂ | S (of phenylthio) | 3-(Phenylsulfinyl)thiophene or 3-(Phenylsulfonyl)thiophene |

Substituent Effects on Synthetic Outcomes

The outcome of synthetic transformations on this compound is heavily influenced by the electronic and steric nature of substituents on both the thiophene and phenyl rings.

The phenylthio group at the 3-position is an ortho-, para-director for electrophilic aromatic substitution on the thiophene ring. However, due to the inherent reactivity of thiophene's α-positions (C2 and C5), substitution occurs preferentially at the C2 position, as seen in bromination and deuteration reactions. researchgate.net In contrast, a 2-phenylthio substituent directs bromination to the 5-position, demonstrating the critical role of substituent placement in determining regioselectivity. researchgate.net

These substituent effects are crucial for designing synthetic routes and for tuning the properties of the final molecules for specific applications in materials science and medicinal chemistry. researchgate.netias.ac.in

Reactivity and Reaction Mechanisms of 3 Phenylthio Thiophene

Electrophilic Aromatic Substitution Reactions of 3-(Phenylthio)thiophene

The electron-rich nature of the thiophene (B33073) ring in this compound makes it a prime candidate for electrophilic aromatic substitution. The phenylthio substituent at the 3-position plays a crucial role in directing the regiochemical outcome of these reactions.

Regioselectivity in Halogenation Processes (e.g., Bromination)

The introduction of a halogen atom onto the thiophene ring of this compound is a key functionalization reaction. The regioselectivity of this process is dictated by the directing effect of the 3-phenylthio group. In electrophilic aromatic substitution reactions of substituted thiophenes, the position of the incoming electrophile is influenced by the electronic properties of the existing substituent. libretexts.orgunizin.org Activating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves.

For 3-substituted thiophenes, the directing effects can be complex. Electron-donating groups at the 3-position tend to direct electrophilic substitution to the 2- and 5-positions. The phenylthio group, with its sulfur atom, can act as a moderately activating group through resonance, donating electron density to the thiophene ring. youtube.com This would suggest that bromination of this compound would likely yield a mixture of 2-bromo-3-(phenylthio)thiophene and 5-bromo-3-(phenylthio)thiophene.

Deuterium-Hydrogen Exchange Studies

Deuterium-hydrogen (H/D) exchange studies are valuable for probing the reactivity and mechanism of electrophilic aromatic substitution reactions. wikipedia.org These studies involve the replacement of a hydrogen atom with a deuterium (B1214612) atom, and the rate and position of this exchange provide information about the electron density and accessibility of different positions on the aromatic ring.

While specific H/D exchange studies on this compound were not found, research on silver-catalyzed H/D exchange at the β-position of thiophene rings offers a relevant analogy. osti.gov This methodology allows for the introduction of deuterium at the β-position (C3 and C4) of the thiophene ring without the need for a directing group. The proposed mechanism involves the coordination of a phosphine (B1218219) ligand to a silver salt, which then promotes the cleavage of the C-H bond. This is followed by an H/D exchange with a deuterium source, such as heavy water, to produce the deuterated thiophene. osti.gov

In the case of this compound, it is plausible that a similar silver-catalyzed H/D exchange could occur. The phenylthio group at the 3-position might influence the rate and regioselectivity of the exchange. Based on the general reactivity of thiophenes, the α-positions (C2 and C5) are typically more reactive towards electrophiles. However, the silver-catalyzed method demonstrates that β-deuteration is achievable. Further experimental studies would be necessary to determine the precise outcome for this compound.

Metal-Catalyzed Functionalization Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of C-H and C-S bonds in thiophene derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H/C-S Coupling Reactions

The direct functionalization of C-H bonds and the activation of C-S bonds in this compound through palladium catalysis offer efficient routes to construct complex molecules. Palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes, a compound structurally related to this compound, has been successfully developed for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. conicet.gov.ar This suggests that similar C-H activation at the 2- and 5-positions of this compound is feasible.

Furthermore, palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom have been reported, demonstrating the possibility of selective C-H functionalization even in the presence of a C-Br bond. mdpi.com

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. osti.gov

Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into a carbon-halogen or carbon-sulfur bond of the substrate. For aryl halides, two primary mechanisms are considered for oxidative addition to a Pd(0) complex: a concerted, three-centered pathway and a nucleophilic displacement (SNA-like) pathway. chemrxiv.org The preferred mechanism is influenced by factors such as the nature of the halide, the ligands on the palladium, and the electronic properties of the aryl group. chemrxiv.org In the context of C-S coupling, the oxidative addition of an aryl thioether to a palladium(0) complex would form a palladium(II) intermediate. acs.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled fragments are eliminated from the palladium(II) intermediate to form the final product and regenerate the palladium(0) catalyst. berkeley.edunih.gov The rate and efficiency of reductive elimination are influenced by the electronic and steric properties of the ligands on the palladium center and the nature of the groups being eliminated. berkeley.eduberkeley.edu For C-S bond formation, this step would involve the reductive elimination of an aryl group and a thiolate group from the palladium(II) complex.

The isolation and characterization of palladium intermediates are crucial for understanding the detailed mechanism of catalytic reactions. In the context of palladium-catalyzed C-H activation of thiophenes, several palladium(II) intermediates have been proposed and, in some cases, characterized.

For instance, in the palladium-catalyzed direct arylation of benzo[b]thiophenes, a cyclopalladated intermediate is proposed to form via C-H activation. youtube.com Similarly, in the C-H olefination of aromatic compounds promoted by a thioether ligand, monomeric Pd/S,O-ligand complexes have been isolated and characterized both before and after the C-H activation step. unizin.org

Rhodium-Catalyzed Annulative Coupling Reactions

The reactivity of this compound has been notably explored in the context of transition metal-catalyzed C-H bond activation. Rhodium catalysts, in particular, have proven effective in facilitating annulative coupling reactions. When 3-phenylthiophenes are treated with alkynes in the presence of a rhodium catalyst and a copper salt oxidant, an efficient double C-H bond activation occurs, leading to the formation of naphthothiophene derivatives. nih.gov This transformation provides a direct method for constructing complex, π-conjugated molecules from simpler, readily available starting materials. nih.gov The process involves the cleavage of two C-H bonds to forge new carbon-carbon bonds, resulting in a fused aromatic system.

A similar dehydrogenative coupling has been observed with alkenes, such as styrene (B11656). nih.govresearchgate.net Quantum chemistry calculations have been employed to investigate the regioselectivity of this rhodium-catalyzed reaction between 3-phenylthiophene (B186537) and styrene. researchgate.net These studies, along with experimental results, confirm that the coupling reaction proceeds through the activation of C-H bonds on the phenyl moiety rather than the thiophene ring. nih.govresearchgate.net

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 3-Phenylthiophene, Alkyne | Rhodium catalyst, Copper oxidant | Naphthothiophene derivatives | nih.gov |

A critical aspect of the rhodium-catalyzed coupling reactions of this compound is the high degree of regiochemical control. Experimental and computational studies have shown that the C-H activation and subsequent functionalization selectively occur on the phenyl ring. nih.govresearchgate.net In the reaction with both alkynes and alkenes, the annulation takes place on the phenyl group, leaving the thiophene ring intact. nih.gov

This selectivity is a significant finding, as C-H bonds exist on both the thiophene and the phenyl rings. The preference for the phenyl ring C-H bonds in this rhodium-catalyzed system is a key mechanistic feature. This contrasts with other catalytic systems, such as certain palladium-catalyzed olefinations, where functionalization can be directed to the C2 or C5 positions of the thiophene ring through the use of specific ligands. researchgate.netnih.gov The inherent preference in the rhodium-catalyzed system provides a reliable method for the selective elaboration of the phenyl portion of the this compound molecule.

The mechanism for rhodium-catalyzed C-H activation reactions is generally understood to proceed through the formation of metallacycle intermediates. In the annulative coupling of this compound, the proposed mechanism involves the initial coordination of the rhodium catalyst to the substrate, followed by the activation of an ortho C-H bond on the phenyl ring to form a five-membered rhodacycle intermediate. This type of intermediate is a common feature in transition metal-catalyzed C-H functionalization.

Following the formation of the rhodacycle, the incoming coupling partner, such as an alkyne or alkene, inserts into the rhodium-carbon bond. This insertion step expands the metallacycle. The final steps of the catalytic cycle typically involve reductive elimination, which forms the new carbon-carbon bonds of the annulated product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. While direct characterization of the specific rhodacycle intermediates for the this compound reaction may be complex, their formation is strongly supported by mechanistic precedents in related rhodium-catalyzed C-H activation reactions.

C-H Olefination Chemistry

The C-H olefination of this compound, a specific type of dehydrogenative coupling, has been demonstrated using styrene as the olefin. In a rhodium-catalyzed process, the reaction selectively couples styrene to the phenyl moiety of the this compound. researchgate.net This reaction further exemplifies the regiochemical preference for C-H activation on the phenyl ring over the thiophene ring under these catalytic conditions. nih.govresearchgate.net

While rhodium catalysis directs olefination to the phenyl ring, other catalytic systems have been developed to achieve olefination on the thiophene ring of 3-substituted thiophenes. For instance, palladium(II) catalysis, in conjunction with specialized S,O-bidentate ligands, can promote the C-2 olefination of a variety of 3-substituted thiophenes. researchgate.net Furthermore, catalyst-controlled regiodivergent methods using palladium have been developed to selectively functionalize either the C2 or the more sterically hindered C5 position of the thiophene ring. nih.gov These alternative methods highlight the importance of the catalyst and ligand system in directing the regiochemical outcome of C-H olefination on substituted thiophenes.

| Substrate | Catalyst System | Coupling Partner | Site of Olefination | Reference |

|---|---|---|---|---|

| 3-Phenylthiophene | Rhodium-based | Styrene | Phenyl Ring | researchgate.net |

| 3-Substituted Thiophenes | Palladium(II) with S,O-ligand | Various Olefins | Thiophene C2-position | researchgate.net |

Cycloaddition Reactions Involving this compound Systems

[4+2] Cycloaddition of this compound Precursors

The thiophene ring, due to its aromatic character, is generally a poor diene in thermally-driven [4+2] cycloaddition (Diels-Alder) reactions. nih.gov The aromatic stabilization energy of thiophene must be overcome for it to participate as the 4π component, making such reactions energetically unfavorable under standard conditions. nih.gov Consequently, this compound itself is not expected to readily undergo [4+2] cycloadditions.

To facilitate this type of transformation, precursors derived from the thiophene core are often necessary. The reactivity of the thiophene ring as a diene can be enhanced by disrupting its aromaticity. This is commonly achieved by oxidation of the sulfur atom to form thiophene S-oxides or thiophene-S,S-dioxides. These oxidized species are less aromatic and behave more like conventional dienes, allowing them to participate in cycloaddition reactions. Another strategy involves the use of high pressure or Lewis acid catalysis to promote the cycloaddition of the otherwise unreactive thiophene ring with activated dienophiles. nih.gov For instance, the cycloaddition of thiophene with maleimide (B117702) derivatives can be promoted by aluminum trichloride (B1173362) (AlCl₃) at room temperature. nih.gov Similarly, activation of the thiophene ring by forming a thiophenium salt can render the C=C bond olefinic in nature and susceptible to [4+2] cycloaddition with reactive dienes. researchgate.net

Utility in Generating Polyfunctionalized Scaffolds

The chemical transformations of this compound provide powerful tools for the synthesis of polyfunctionalized molecular scaffolds. These scaffolds are foundational structures upon which more complex molecules with specific functions can be built.

The rhodium-catalyzed annulative coupling of this compound with alkynes serves as an excellent example. nih.gov This reaction directly constructs naphthothiophene frameworks, which are polycyclic aromatic systems with an extended π-conjugation. nih.gov Such scaffolds are of significant interest in the field of materials science for applications in organic electronics. nih.gov The direct C-H functionalization strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to these valuable molecular architectures. By choosing different alkyne or alkene coupling partners, a variety of substituted naphthothiophenes and related polyfunctionalized systems can be generated from the this compound starting material.

Transformations of Side Chains and Functional Groups in this compound Derivatives

Redox Transformations of Substituted Thiophenes

Redox transformations in derivatives of this compound primarily involve the oxidation of the sulfur atoms and the reduction or oxidation of functional groups attached to the aromatic rings.

Oxidation of Sulfur Centers

A key feature of this compound is the presence of two distinct sulfur atoms: the endocyclic sulfur within the aromatic thiophene ring and the exocyclic sulfur of the phenylthio group. These two centers exhibit different reactivities towards oxidizing agents due to differences in their electronic environments. The sulfur atom in a thioether is generally more nucleophilic and susceptible to oxidation than the sulfur atom in an aromatic thiophene ring.

Research on the oxidation of various thiophene derivatives and aliphatic sulfides provides a basis for predicting the chemoselectivity in this compound. Studies using hydrogen peroxide catalyzed by methyltrioxorhenium(VII) have shown that the rate constants for the oxidation of thiophenes to thiophene S-oxides are two to four orders of magnitude smaller than those for the oxidation of aliphatic sulfides. nih.gov This significant difference in reaction rates strongly suggests that the exocyclic thioether sulfur in this compound derivatives will be oxidized preferentially over the endocyclic thiophene sulfur.

The stepwise oxidation process can be controlled to yield either the sulfoxide (B87167) or the sulfone, as illustrated in the following table.

| Reactant | Oxidizing System | Intermediate Product | Final Product | Selectivity |

|---|---|---|---|---|

| This compound Derivative | 1 eq. m-CPBA or H₂O₂/CH₃ReO₃ | 3-(Phenylsulfinyl)thiophene Derivative | - | Preferential oxidation of the exocyclic sulfur |

| This compound Derivative | >2 eq. m-CPBA or H₂O₂/CH₃ReO₃ | 3-(Phenylsulfinyl)thiophene Derivative | 3-(Phenylsulfonyl)thiophene Derivative | Further oxidation of the exocyclic sulfur |

| 3-(Phenylsulfonyl)thiophene Derivative | Stronger Oxidants (e.g., trifluoroperacetic acid) | - | 3-(Phenylsulfonyl)thiophene-1,1-dioxide | Oxidation of the endocyclic sulfur after the exocyclic sulfur is fully oxidized |

The oxidation of the thiophene ring itself to a thiophene S-oxide or S,S-dioxide is also a well-documented transformation for many thiophene derivatives. nih.govwikipedia.org This reaction typically requires more potent oxidizing agents or specific catalytic systems. nih.govacs.org The resulting thiophene S-oxides are often unstable and can act as reactive intermediates in cycloaddition reactions. tandfonline.comsemanticscholar.org

Reduction of Nitro Groups

The reduction of a nitro group on either the phenyl or thiophene ring of a this compound derivative to a primary amine is a common and synthetically important transformation. A variety of reagents can accomplish this, and the choice often depends on the presence of other functional groups. wikipedia.org

Catalytic hydrogenation is a widely used method. While palladium on carbon (Pd/C) is a common catalyst, its activity can sometimes be inhibited by sulfur compounds, a phenomenon known as catalyst poisoning. For substrates containing sulfur, Raney nickel is often a more robust alternative, as it is less susceptible to poisoning and can effectively reduce nitro groups without cleaving aryl-halogen bonds. commonorganicchemistry.com Other methods, such as using metals like iron or tin(II) chloride in acidic media, offer good chemoselectivity and are tolerant of many functional groups. commonorganicchemistry.combeilstein-journals.org

| Substrate Type | Reagent/Conditions | Product | Key Considerations |

|---|---|---|---|

| Nitro-substituted this compound | H₂, Raney Nickel | Amino-substituted this compound | Effective for sulfur-containing compounds; avoids dehalogenation. commonorganicchemistry.com |

| Nitro-substituted this compound | Fe, NH₄Cl or SnCl₂, HCl | Amino-substituted this compound | Mild conditions with good functional group tolerance. commonorganicchemistry.com |

| Nitro-substituted this compound | NaBH₄, Ni(OAc)₂ (catalyst) | Amino-substituted this compound | Avoids strongly acidic or basic conditions. |

Redox Reactions of Carbonyl Groups

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic environments. vedantu.comquora.com

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. It is the method of choice for substrates that possess acid-sensitive functional groups. vedantu.comquora.com

The oxidation of an aldehyde substituent to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents.

Oxidation of Hydroxyl Groups

A hydroxyl group attached to the this compound core, for instance in the form of a hydroxymethyl group, can be oxidized. Depending on the reagent and reaction conditions, the oxidation can be controlled to yield either the corresponding aldehyde or the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (KMnO₄) will lead to the carboxylic acid. The oxidation of a phenolic hydroxyl group on the phenyl ring can lead to quinone-type structures, often through radical mechanisms. rsc.org

Theoretical and Computational Chemistry Studies on 3 Phenylthio Thiophene

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the electronic structure of molecules like 3-(Phenylthio)thiophene. These computational techniques allow for the detailed analysis of molecular orbitals, electron distribution, and other electronic properties that govern the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic properties of medium to large-sized molecules, including thiophene (B33073) derivatives. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for determining various molecular properties. nih.govsapub.org These methods are instrumental in optimizing molecular geometries and calculating electronic parameters. nih.govd-nb.info

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and electrical transport properties. mdpi.comresearchgate.netnih.gov

A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and better charge transport capabilities, making the molecule a good candidate for applications in organic semiconductors. mdpi.comnih.gov For instance, in conjugated systems, a small energy difference between the HOMO and LUMO facilitates the transfer of electrons from donor to acceptor groups through the π-conjugated system. mdpi.com The HOMO-LUMO gap can be influenced by the presence of different substituent groups. For example, electron-withdrawing groups can lower the LUMO energy level, enhancing electron transport, while electron-donating groups can raise the HOMO energy level, improving hole mobility.

Table 1: Frontier Molecular Orbital Energies and Related Properties of Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene Derivative 1 | -5.8 | -2.6 | 3.2 |

| Thiophene Derivative 2 | -6.1 | -2.9 | 3.2 |

| Thiophene Derivative 3 | -5.5 | -2.1 | 3.4 |

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar compounds.

Theoretical calculations, particularly those employing DFT, are used to determine the ionization potential (IP) and electron affinity (EA) of molecules. d-nb.inforesearchgate.netscm.com The ionization potential represents the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These values are fundamental in predicting the redox behavior of a compound and are often correlated with experimental measurements like cyclic voltammetry. d-nb.info

Accurate calculation of IP and EA is crucial for understanding charge injection and transport in organic electronic devices. researchgate.net Various computational methods and basis sets are employed to achieve results that are in good agreement with experimental data. scm.comosti.gov

Computational modeling is a valuable tool for predicting the charge transport characteristics of organic materials. nih.govresearchgate.net By analyzing the electronic structure and intermolecular interactions, it is possible to estimate properties like charge carrier mobility. Thiophene-based co-oligomers, for example, have been identified as materials with excellent charge transport characteristics, making them suitable for applications in organic lasers and field-effect transistors. researchgate.net

The arrangement of molecules in the solid state, which can be predicted through computational studies, significantly influences charge transport. nih.gov Factors such as the degree of π-conjugation and the formation of ordered structures, like smectic phases in liquid crystals, can lead to enhanced electronic delocalization and improved charge transport properties. acs.org

Semi-Empirical Methodologies (e.g., PM3)

In addition to DFT, semi-empirical methods like PM3 (Parametric Method 3) are also utilized for computational studies of thiophene derivatives. sapub.org While generally less accurate than DFT, semi-empirical methods are computationally less expensive, allowing for the study of larger molecular systems. sapub.orgresearchgate.net These methods can be used to calculate quantum chemical parameters and study the correlation between molecular structure and properties like corrosion inhibition efficiency. sapub.org PM3 calculations have been employed to investigate the interaction of thiophene oligomers with metal surfaces, providing insights into charge transfer mechanisms. sapub.org

Mechanistic Probes through Computational Modeling

Computational modeling plays a crucial role in elucidating reaction mechanisms involving thiophene derivatives. nih.govrsc.org By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely pathway.

For instance, DFT calculations have been used to investigate the mechanism of one-pot sequential synthesis involving Friedel-Crafts cyclization and thioetherification, revealing a triflic acid (TfOH)-assisted mechanism with an eight-membered cyclic transition state. Such studies can determine the rate-determining step of a reaction by calculating the activation energies of different steps. Furthermore, computational models can help in understanding the regioselectivity of polymerization reactions by analyzing the spin densities of radical cations formed during the process. d-nb.info

Exploration of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms involving thiophene derivatives. For instance, studies on the Mo(PMe3)6-catalyzed C–S cleavage of thiophene have mapped out complex reaction pathways. researchgate.net These studies show that the reaction likely proceeds through the dissociation of two PMe3 groups from the molybdenum catalyst, followed by the binding of thiophene. researchgate.net The thiophene molecule then undergoes transformations, leading to the cleavage of the C–S bond and the formation of a ring-opened species. researchgate.net The calculated energy barriers for these steps are low enough to be easily overcome, which aligns with experimental observations. researchgate.net

Similarly, DFT calculations have been used to investigate the rhodium-catalyzed coupling reaction of 3-phenylthiophene (B186537) with styrene (B11656). researchgate.net These theoretical explorations help in understanding the preference for certain reaction pathways over others, providing insights into how catalysts steer the reaction towards specific products. researchgate.net In the case of platinum-catalyzed C-S bond cleavage of thiophene, calculations predicted that the initial coordination of thiophene to the platinum center via its C=C double bond is more favorable than coordination through the sulfur atom. researchgate.net

Computational Rationalization of Regioselectivity

The regioselectivity observed in chemical reactions of 3-substituted thiophenes is a key area of investigation using computational methods. rsc.org For 3-phenylthiophene, the substitution pattern on the thiophene ring significantly influences the outcome of reactions such as electropolymerization and C-H activation. d-nb.infonih.gov

Computational studies have shown that electron-donating groups like phenyl on the 3-position of thiophene can lead to an asymmetric distribution of spin densities in the resulting radical cation. d-nb.info This asymmetry directs the regioselectivity of subsequent coupling reactions. d-nb.info Specifically, the spin densities at the C-2 and C-5 positions of the thiophene ring are calculated to predict the most likely sites for reaction. For many 3-substituted thiophenes, this leads to a high preference for head-to-tail (HT) linkages during polymerization. d-nb.info

In the context of rhodium-catalyzed coupling of 3-phenylthiophene with styrene, quantum chemistry calculations indicated that the regioselectivity is determined by the preferential insertion of styrene into a specific rhodacycle intermediate. researchgate.net Furthermore, DFT calculations have been employed to understand the regioselectivity of C-S bond activation in quinoline-functionalized thiophenes, providing insights into why certain bonds are cleaved over others. researchgate.net The steric and electronic properties of substituents, as interpreted through computational models, are crucial in predicting and explaining the observed regioselectivity in various reactions. nih.gov

C-S Bond Cleavage Mechanisms

The cleavage of the carbon-sulfur (C-S) bond in thiophene and its derivatives is a fundamental process in hydrodesulfurization and has been a subject of extensive computational study. lehigh.edu Theoretical investigations, primarily using DFT, have detailed the mechanisms of C-S bond cleavage catalyzed by various transition metals like molybdenum, rhodium, and platinum. researchgate.netresearchgate.net

For Mo(PMe3)6-catalyzed reactions, a plausible mechanism involves the initial coordination of thiophene to the metal center, followed by a series of transformations leading to the scission of the C-S bond and the formation of a ring-opened metallacycle. researchgate.net Similarly, studies on reactive platinum complexes show that they can insert into the C-S bonds of thiophenes, with calculations helping to determine the most favorable pathway for this insertion. researchgate.net

In some cases, C-S bond cleavage can be triggered by oxidation or reaction with radical species. researchgate.netnih.gov Computational studies of these processes help to understand the electronic changes that weaken the C-S bond, leading to its eventual rupture. researchgate.netnih.gov For example, in the enzyme isethionate sulfite-lyase, a radical-based mechanism is proposed for C-S bond cleavage, and computational analyses are used to probe the energetics and feasibility of the proposed steps. nih.gov The formation of binuclear copper complexes has also been shown to facilitate C-S bond cleavage in certain imidazole-based compounds. nih.gov

Spin Density Distribution in Radical Cations

The distribution of spin density in the radical cations of 3-phenylthiophene and related molecules is a critical factor in determining their reactivity, particularly in electropolymerization. d-nb.info Computational studies, often employing DFT, are used to calculate and visualize the spin density distribution. d-nb.infonih.govresearchgate.net

For radical cations of 3-substituted thiophenes, electron-donating substituents like the phenyl group cause a significant asymmetric distribution of spin density between the C-2 and C-5 positions of the thiophene ring. d-nb.info This calculated asymmetry provides a strong predictive tool for the regioselectivity of coupling reactions, favoring head-to-tail linkages. d-nb.info

The concept of spin density distribution is also central to understanding the properties of more complex systems. For instance, in thiophene-based double helical π-systems, the spin densities in their radical cations are found to be delocalized almost exclusively over the carbon atoms. nih.gov In studies of phenothiazine (B1677639) derivatives, the introduction of thiophene groups has been shown to modulate the electronic properties and facilitate the formation of cation radicals with specific spin density distributions. mdpi.com These computational insights are crucial for designing molecules with desired electronic and magnetic properties. mdpi.compurdue.edu

Conformational Analysis and Molecular Interactions

Steric Hindrance Effects in Polymerization Processes

Theoretical calculations have highlighted the significant role of steric hindrance in the polymerization of 3-phenylthiophene. d-nb.info The proximity of the hydrogen atom at the C-2 position of the thiophene ring and the closest hydrogen atom on the phenyl ring (a calculated distance of only 2.1 Å in the coplanar radical cation) creates considerable steric repulsion. d-nb.info This steric clash is believed to hinder the formation of head-to-head (HH) linkages during polymerization. d-nb.info

As a result, the initial coupling step is predicted to predominantly form a head-to-tail (HT) linkage, leading to polymers with a high degree of regioregularity. d-nb.info This computational insight aligns with experimental findings where poly(3-(4-octylphenyl)thiophene) prepared with ferric(III)chloride showed a high HT content of approximately 94%. d-nb.info The introduction of bulky side groups can also influence the photovoltaic properties of benzodithiophene-based polymers by tuning the steric hindrance. nih.gov While steric hindrance can slow down the polymerization reaction, it does not necessarily alter the fundamental polymerization behavior. nih.gov

Intermolecular Interactions (e.g., Charge-Transfer, Hydrogen Bonding)

Computational and experimental studies have explored the nature of intermolecular interactions in thiophene-based materials. In polymers derived from 3-((4-trifluoromethyl)-phenyl)-thiophene, interactions such as charge-transfer and hydrogen bonding have been identified as significant for molecular recognition. mdpi.com The fluorine atoms in the CF3 group can interact with aromatic hydrogen atoms, and these interactions, along with π-π stacking, contribute to the binding affinity of these polymers for certain analytes. mdpi.comnih.gov

The strength of these interactions can be quantified and understood through computational models. nih.govtheochem.nl For example, in thiazole/thiophene-based oligomers, π-π stacking is found to be primarily responsible for hole transport, whereas hydrogen bonding greatly influences electron transport. nih.gov The analysis of bond orders for intermolecular interactions in crystals, including those involving sulfur (chalcogen bonding), provides a way to separately estimate the ionic and covalent contributions to these non-covalent bonds. au.dk Such detailed computational analyses are crucial for understanding and predicting the charge transport properties and molecular assembly of thiophene-based materials. nih.govau.dk

Polymeric Materials Incorporating 3 Phenylthio Thiophene Units

Electrochemical Polymerization of 3-(Phenylthio)thiophene Derivatives

Electrochemical polymerization offers a direct method for the synthesis of conductive polymer films on electrode surfaces. The process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

Electropolymerization Mechanisms and Electroactivity Windows

The electropolymerization of thiophene (B33073) and its derivatives generally proceeds through the formation of a radical cation upon oxidation at the electrode surface. researchgate.netwinona.edu This is followed by the coupling of two radical cations to form a dimer, which is more easily oxidized than the monomer. The process continues with the addition of monomer units to the growing polymer chain. researchgate.net The polymerization of thiophene typically occurs at potentials between 1.6 and 1.8 V. winona.edu For substituted thiophenes, the oxidation potential can be influenced by the nature of the substituent.

In the case of 3-phenylthiophene (B186537), a related compound, electropolymerization has been successfully carried out under galvanostatic conditions. scispace.com The resulting poly(3-phenylthiophene) exhibits electroactivity, meaning it can be reversibly oxidized and reduced. scispace.com The cyclic voltammograms of thiophene polymerization show an increase in the anodic and cathodic peak currents with successive cycles, indicating the growth of the electroactive polymer film on the electrode surface. researchgate.net The electroactivity window is the potential range within which the polymer can be reversibly doped (oxidized) and dedoped (reduced) without irreversible degradation. For polythiophene, the oxidation of the polymer is observed at around 1.3 V in the anodic scan, with the corresponding reduction peak appearing at approximately 1.7 V in the cathodic scan. researchgate.net

Influence of Substituents on Polymerization Characteristics

The substituent at the 3-position of the thiophene ring significantly impacts the polymerization process and the properties of the resulting polymer. The phenylthio group in this compound is expected to influence the monomer's oxidation potential and the steric interactions during polymer chain growth. Generally, electron-donating groups lower the oxidation potential, facilitating polymerization, while bulky substituents can hinder the coupling of monomer units, potentially affecting the polymer's molecular weight and regularity. researchgate.net

For instance, in the electrochemical polymerization of 3-substituted thiophenes, the length of the substituent can affect the smoothness of the resulting polymer film. researcher.life In the case of 3-phenylthiophene, the phenyl group introduces steric hindrance that can influence the planarity of the polymer backbone and, consequently, its electronic properties. scispace.com Studies on other 3-substituted thiophenes have shown that the electrochemical behavior and the resulting polymer's properties are highly dependent on the specific substituent. nih.govresearchgate.net

Fabrication of Conductive Polymer Nanostructures

The fabrication of conductive polymer nanostructures, such as nanowires and nanotubes, has been achieved through template-assisted electropolymerization. atomfair.com This method utilizes porous membranes, like anodic aluminum oxide (AAO), to direct the growth of the polymer into well-defined nanostructures. atomfair.com The process involves filling the pores of the template with a solution of the monomer and an electrolyte, followed by applying a potential to initiate polymerization within the nanochannels. atomfair.com The diameter of the resulting nanowires is determined by the pore size of the template, while their length can be controlled by the duration of the polymerization. atomfair.com

While specific examples of fabricating poly(this compound) nanostructures are not extensively detailed in the provided search results, the general principles of template-assisted electropolymerization of polythiophenes are well-established. atomfair.comrsc.org This technique has been successfully used to create poly(3-butylthiophene) nanowires, which have shown to influence the crystallization of other polymers in blends for photovoltaic applications. rsc.org It is conceivable that similar template-based methods could be applied to this compound to generate conductive nanostructures. Another approach for creating polymer nanostructures is through direct-writing techniques like Electrochemical Dip-Pen Nanolithography (E-DPN), which has been used to fabricate polythiophene nanostructures on various surfaces. researchgate.net

Chemical Oxidative Polymerization of Thiophene Monomers with Phenylthio Moieties

Chemical oxidative polymerization is a versatile and widely used method for synthesizing polythiophenes on a larger scale compared to electrochemical methods. nih.gov This approach typically employs a chemical oxidant, most commonly ferric chloride (FeCl₃), to initiate the polymerization of the thiophene monomer. kochi-tech.ac.jpkpi.ua

Regioselectivity in Polythiophene Backbone Formation

The regiochemistry of the polythiophene backbone, specifically the arrangement of the head-to-tail (HT) and head-to-head (HH) linkages between monomer units, is crucial in determining the polymer's electronic and optical properties. researchgate.net A higher degree of HT coupling leads to a more planar polymer backbone, which enhances π-conjugation and results in improved charge carrier mobility. researchgate.net

In the chemical oxidative polymerization of 3-substituted thiophenes with FeCl₃, the regioselectivity is influenced by factors such as the reaction temperature, monomer concentration, and the nature of the substituent. nih.gov For 3-alkylthiophenes, it has been proposed that the polymerization proceeds through a radical mechanism, which can lead to fewer regio-irregularities compared to a radical cation mechanism. kpi.ua Barbarella et al. demonstrated that the oligomerization of 3-(alkylsulfanyl)thiophenes with ferric chloride occurs regioselectively, with the reaction proceeding at the most easily oxidized alpha-position of the thiophene ring. rloginconsulting.com This suggests that the phenylthio group in this compound would also direct the polymerization to occur primarily at the 2- and 5-positions of the thiophene ring.

The choice of oxidant can also play a critical role in the regioselectivity. Research on thiophenes functionalized with a pendant containing a stereogenic sulfur atom has shown that polymerization with FeCl₃ leads to regioirregular couplings in the polythiophene backbone. rsc.org

Synthesis of Chiral Polythiophenes with Stereogenic Sulfur Atoms

A significant area of research involving thiophene monomers with sulfur-containing substituents is the synthesis of chiral polythiophenes. nih.govrsc.org These materials are of interest for their potential applications in chiral recognition and asymmetric catalysis. The introduction of a stereogenic center, such as a chiral sulfoxide (B87167) group, into the side chain of the thiophene monomer can impart chirality to the resulting polymer. rsc.org

The chemical oxidative polymerization of thiophene monomers bearing an optically active sulfoxide substituent has been successfully achieved. rsc.org The choice of the oxidizing agent was found to be crucial for the retention of chirality at the sulfur atom. Polymerization induced by FeCl₃ was found to lead to a racemized pendant group in the resulting polymer. rsc.org In contrast, when ferric perchlorate (B79767) (Fe(ClO₄)₃) was used as the oxidant, the stereogenic sulfur atom in the sulfoxide moiety remained optically active in the polymer. rsc.org This indicates that Fe(ClO₄)₃ is a more suitable oxidant for the synthesis of optically active polythiophenes with sulfoxide functionalities.

Furthermore, the polymerization of monomers with an optically active sulfoximine (B86345) substituent using FeCl₃ resulted in regiorandom polythiophenes without racemization of the stereogenic sulfur center. rsc.org The resulting chiral polymers were characterized by various spectroscopic techniques, and their optical activity was confirmed by polarimetric measurements and circular dichroism analysis. rsc.org

Below is a table summarizing the effect of the oxidant on the polymerization of chiral thiophene monomers with stereogenic sulfur atoms:

| Monomer Substituent | Oxidant | Polymer Regiochemistry | Chirality of Stereogenic Sulfur |

| Optically Active Sulfoxide | FeCl₃ | Regioirregular | Racemized |

| Optically Active Sulfoxide | Fe(ClO₄)₃ | Not specified | Optically Active |

| Optically Active Sulfoximine | FeCl₃ | Regiorandom | Not Racemized |

Data sourced from Krasowska et al. rsc.org

Conjugated Polymers and Oligomers for Advanced Organic Electronics

The incorporation of this compound into conjugated polymers and oligomers has been explored as a strategy for developing advanced materials for organic electronics. The phenylthio substituent provides a route to modify the electronic structure, morphology, and intermolecular interactions of the polymer backbone, thereby influencing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur atom in the side chain, in particular, introduces unique noncovalent interactions that can significantly impact molecular packing and charge transport properties.

Structure-Property Relationships in Poly(phenylene-thienylene) Systems

The performance of conjugated polymers is intrinsically linked to their chemical structure, a principle that is fundamental in the design of materials for organic electronics. mdpi.com In poly(phenylene-thienylene) systems, the arrangement of the constituent aromatic rings, the nature of the side chains, and the regularity of the polymer backbone collectively determine the material's electronic and physical properties. nih.gov While direct studies on poly(phenylene-thienylene) specifically incorporating this compound are not extensively detailed in the literature, valuable insights can be drawn from analogous polythiophene systems where alkylthio side chains have been introduced.

The substitution of an alkyl group with an alkylthio (-S-Alkyl) or arylthio (-S-Aryl) group at the 3-position of the thiophene ring directly impacts the polymer's properties through both steric and electronic effects. researchgate.net Research on poly[(3-alkylthio)thiophene]s (P3ATTs) demonstrates that the sulfur atom in the side chain plays a crucial role in the polymer's solid-state organization. ntu.edu.tw

Key structure-property relationships include:

Molecular Conformation and Packing: The presence of the sulfur atom in the side chain introduces the potential for strong noncovalent sulfur-sulfur interactions. These interactions can promote a more compact molecular packing and a greater tendency for aggregation compared to analogous polymers with simple alkyl side chains. ntu.edu.tw This enhanced packing can lead to a shorter π-π stacking distance between polymer backbones, which is generally favorable for efficient charge transport.

Regioregularity: As with other 3-substituted polythiophenes, the regioregularity (the specific orientation of repeating monomer units, i.e., head-to-tail vs. head-to-head) is critical. pkusz.edu.cn A high degree of head-to-tail (HT) coupling leads to a more planar backbone, reduced steric hindrance, and extended π-conjugation, which are prerequisites for high charge carrier mobility. pkusz.edu.cn The synthesis of P3ATTs with high regioregularity is essential to fully exploit the benefits of the alkylthio substituent. ntu.edu.tw

Solubility and Processability: The side chains are crucial for ensuring the solubility of the polymer in common organic solvents, which is necessary for solution-based processing of thin films. nih.gov The introduction of a phenylthio group, compared to a long alkyl chain, may alter the solubility profile of the polymer, requiring careful solvent selection for device fabrication. The structure of the side chain, such as using branched alkyl groups, can be engineered to improve solubility without excessively disrupting the polymer's ordered packing. ntu.edu.twubc.ca

In essence, the introduction of a this compound unit into a poly(phenylene-thienylene) backbone is expected to influence the polymer's morphology and electronic characteristics beneficially. The sulfur atom in the phenylthio side chain provides an additional lever for tuning intermolecular interactions, potentially leading to enhanced solid-state order and improved charge transport compared to simple alkyl-substituted analogues. ntu.edu.tw

Electronic and Optical Properties of Polymeric Films

The electronic and optical properties of polymeric films are direct consequences of their molecular and solid-state structure. For polymers incorporating this compound units, these properties are dictated by the extent of π-conjugation along the backbone, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and the degree of intermolecular electronic coupling in the solid state. mdpi.comresearchgate.net

Studies on poly[(3-alkylthio)thiophene]s (P3ATTs) provide a strong model for understanding the effects of the thio-substituent. Compared to the widely studied poly(3-alkylthiophene)s (P3ATs), the presence of the sulfur atom in the side chain induces notable changes in the electronic and optical characteristics of thin films.

Key Electronic and Optical Properties:

UV-Visible Absorption: P3ATTs with linear alkylthio side chains exhibit a red-shift in their absorption spectra when compared to their P3AT counterparts. ntu.edu.tw This shift indicates a smaller optical bandgap and a more extended π-conjugation in the P3ATTs, which is attributed to an enhanced tendency for aggregation and more planar backbone conformations in the solid state. ntu.edu.tw

Charge Carrier Mobility: The ultimate test of an organic semiconductor's electronic properties is often its performance in an organic field-effect transistor (OFET), where charge carrier mobility is a key metric. The introduction of alkylthio side chains has been shown to have a beneficial impact on charge transport. For instance, a regioregular poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) showed a charge mobility up to three times higher than its analogue without the sulfur atom in the side chain. ntu.edu.tw This improvement is linked to the enhanced crystallinity and molecular packing facilitated by the thio-substituent. ntu.edu.tw

The following table, based on data from analogous poly(alkylthio)thiophene systems, illustrates the influence of the thio-substituent on key properties. ntu.edu.tw

| Polymer | Substituent Type | Absorption Max (λmax, film) | π-π Stacking Distance | OFET Mobility (cm²/Vs) |

|---|---|---|---|---|

| P3HT | Alkyl (Hexyl) | 554 nm | 3.80 Å | ~0.01 |

| P3HTT | Alkylthio (Hexylthio) | 560 nm | 3.68 Å | ~0.003 (low regioregularity) |

| P3EHT | Branched Alkyl (2-Ethylhexyl) | - | - | 0.001-0.002 |

| P3EHTT | Branched Alkylthio (2-Ethylhexylthio) | - | - | 0.006 |

Note: The lower mobility of P3HTT was attributed by the researchers to its lower regioregularity compared to the P3HT sample. However, the shortened π-π stacking distance and red-shifted absorption still point to the significant morphological impact of the alkylthio group. The comparison between P3EHT and the highly regioregular P3EHTT provides a clearer example of the mobility enhancement.

Role of Fused Thiophene Systems (e.g., Thieno[3,2-b]thiophene) as π-Bridges

In the design of high-performance conjugated polymers, particularly for OPV applications, a common strategy is to create a donor-acceptor (D-A) copolymer architecture. Within this framework, a "π-bridge" is often used to connect the donor and acceptor units. The choice of this π-bridge is critical as it significantly influences the polymer's planarity, conjugation length, and charge transport characteristics. rsc.org

Thieno[3,2-b]thiophene (B52689) (TT) has emerged as a highly effective π-bridge building block in conjugated polymers. manchester.ac.uk Its fused-ring structure offers several distinct advantages over a single thiophene ring.

Advantages of Thieno[3,2-b]thiophene as a π-Bridge:

Enhanced Planarity and Rigidity: The fused bicyclic structure of TT is inherently more rigid and planar than a single thiophene ring, which has rotational freedom relative to its neighbors in the polymer chain. Incorporating TT units into the polymer backbone helps to lock the chain into a more planar conformation. mdpi.com

Extended π-Conjugation: This increased planarity leads to more effective orbital overlap along the polymer backbone, extending the π-conjugation. This typically results in a red-shifted absorption spectrum and a lower bandgap, which is desirable for absorbing a larger portion of the solar spectrum in photovoltaic devices. manchester.ac.uk

Improved Crystallinity and Molecular Packing: The rigid and planar nature of TT promotes stronger intermolecular π-π stacking and facilitates the formation of well-ordered crystalline domains in thin films. mdpi.comresearchgate.net This improved molecular organization is directly linked to higher charge carrier mobility, as it provides more efficient pathways for charges to move between polymer chains. mdpi.comnih.gov

Superior Device Performance: The culmination of these structural benefits is often a significant improvement in device performance. For example, replacing a thiophene π-bridge with a thieno[3,2-b]thiophene bridge in a D-A polymer has been shown to increase the power conversion efficiency (PCE) of organic solar cells. This is often due to improvements in both the short-circuit current (Jsc), resulting from better charge transport, and the fill factor (FF), related to more organized morphology. rsc.orgmdpi.com

Advanced Applications and Functional Materials Development

Applications in Organic Electronic Devices

No specific studies detailing the synthesis or application of 3-(Phenylthio)thiophene or its derivatives as a primary hole transport material (HTM) in perovskite solar cells were identified. The field is rich with research on other thiophene-based HTMs, such as poly(3-hexylthiophene) (P3HT), which are explored for their favorable electronic properties and processability. However, performance data and detailed research findings for this compound in this specific context are absent from the reviewed literature.

There is no available data on the photovoltaic performance or excitonic behavior of conjugated systems that specifically incorporate this compound as a key component. Consequently, detailed research findings, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF), cannot be provided. Studies on related poly[(3-alkylthio)thiophene]s (P3ATTs) show that the introduction of a thioether linkage can influence molecular conformation and packing, which are critical for charge transport, but direct data for the phenylthio derivative is not available. ntu.edu.tw

The electrochromic properties of poly(this compound) have not been specifically documented in the available literature. Research on other substituted polythiophenes, such as poly(3-methylthiophene), demonstrates distinct color changes between neutral and oxidized states. For example, poly(3-methylthiophene) switches from orange-red to light blue. cardiff.ac.uk However, without experimental data for poly(this compound), a corresponding analysis of its electrochromic behavior, including color transitions and switching potentials, cannot be compiled.

Electrochemical Sensing Platforms

No published research was found describing the design or fabrication of modified electrodes using this compound or its polymer for electrochemical sensing applications. The development of polythiophene-based sensors is a broad field, with many derivatives being used to create sensitive and selective electrodes for various analytes. nih.gov However, examples specific to this compound are not present in the reviewed sources.

As no sensing platforms based on this compound were identified, there are consequently no studies on the molecular interaction and recognition mechanisms involving this specific compound. Research into other functionalized polythiophenes demonstrates that side chains can be tailored to introduce specific recognition sites for target analytes, but this has not been documented for the phenylthio derivative.

Structure-Activity Relationship Studies in Bioactive Derivatives

The biological activity of derivatives based on the this compound core is intricately linked to their structural features. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological efficacy. For thiophene (B33073) derivatives in general, SAR studies have been instrumental in optimizing compounds for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The thiophene ring is often considered a bio-isosteric replacement for a monosubstituted phenyl ring, which can enhance physicochemical properties, metabolic stability, and binding affinity to biological targets.

Rational Design of Functionalized this compound Derivatives

The rational design of bioactive compounds aims to create molecules with specific biological functions based on an understanding of their interaction with a biological target. This approach is a departure from traditional trial-and-error methods and relies on a deep understanding of the SAR. For thiophene-based compounds, rational design has been successfully applied to develop inhibitors for various enzymes, such as bacterial histidine kinases.

The design process for functionalized this compound derivatives involves systematic modifications of the core structure to enhance activity and selectivity. Key areas for functionalization include:

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact the molecule's interaction with a target protein. Electron-donating or electron-withdrawing groups can modulate the electron density of the phenyl ring and influence binding affinities.

Linker Modification: The thioether linkage between the phenyl and thiophene rings can also be a point of modification, although this is less common.

A hypothetical SAR study for a series of this compound derivatives targeting a specific kinase might reveal that electron-withdrawing groups at the para-position of the phenyl ring enhance inhibitory activity, while bulky substituents on the thiophene ring are detrimental. This information would then guide the synthesis of new derivatives with potentially improved potency.

| Compound ID | Substitution on Phenyl Ring | Substitution on Thiophene Ring | Biological Activity (IC50, µM) |

| A-1 | H | H | 10.5 |

| A-2 | 4-Cl | H | 2.1 |

| A-3 | 4-OCH3 | H | 8.7 |

| A-4 | 4-Cl | 5-CH3 | 5.3 |

This is a representative data table. Actual values would be derived from experimental studies.

Computational Approaches in Designing Compounds for Specific Molecular Targets

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into ligand-receptor interactions at the molecular level. These methods are particularly valuable in the rational design of derivatives of scaffolds like this compound.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can help visualize how different substituents interact with the amino acid residues in the active site of a target enzyme, such as a kinase or protease. This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that influence activity, QSAR models can predict the potency of unsynthesized derivatives.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search virtual databases for novel scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of new classes of bioactive molecules based on the this compound core.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding interactions over time. This can be crucial for understanding the mechanism of action and for designing derivatives with improved residence time at the target.

The integration of these computational methods with synthetic chemistry and biological testing creates a powerful workflow for the development of novel and effective therapeutic agents based on the this compound scaffold.

| Computational Method | Application in this compound Derivative Design |

| Molecular Docking | Predicts binding modes and identifies key interactions with the target protein. |

| QSAR | Establishes a correlation between chemical structure and biological activity to predict the potency of new analogs. |

| Pharmacophore Modeling | Defines the essential 3D features for activity to guide the design of novel derivatives. |

| Molecular Dynamics | Assesses the stability of the ligand-protein complex over time. |

Compound Name Reference

Q & A

Q. What are the optimal synthetic routes for 3-(Phenylthio)thiophene derivatives, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Routes : One-pot multicomponent reactions using palladium/copper catalysts under microwave-assisted conditions are effective for synthesizing thienyl-bridged derivatives (e.g., 3a–3c) . Key steps include C–C coupling and thiophene ring formation.

- Optimization Parameters :

- Validation : Monitor reaction progress via HPLC (e.g., purity >98% for 3b and 3c) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Assign thiophenic protons (δ 6.8–7.2 ppm) and phenyl groups (δ 7.3–7.5 ppm) to confirm regiochemistry .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]⁺ for 3a: calc. 456.12, found 456.10) .

Advanced Research Questions

Q. How do computational methods like DFT resolve discrepancies between experimental and theoretical electronic properties of this compound derivatives?

Methodological Answer:

- DFT Calculations : Compare TD-DFT (B3LYP/CAM-B3LYP) with experimental UV–vis spectra to identify charge-transfer transitions. For example, 3a shows a λmax at 420 nm (calc. 415 nm), with deviations <5 nm .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (e.g., 3.2 eV for 3b) to predict redox behavior, correlating with cyclic voltammetry data (E1/2 = +1.1 V vs. Ag/AgCl) .

- Data Contradictions : Discrepancies in bandgaps may arise from solvent effects or basis set limitations; refine models using polarizable continuum models (PCM) .

Q. How do substituents on the phenyl group influence the optoelectronic properties of this compound copolymers?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl substituents lower LUMO levels (−3.5 eV), enhancing electron transport in organic semiconductors .

- Electron-Donating Groups (EDGs) : Methoxy groups increase HOMO levels (−5.2 eV), improving hole mobility (µh = 0.12 cm²/V·s) .